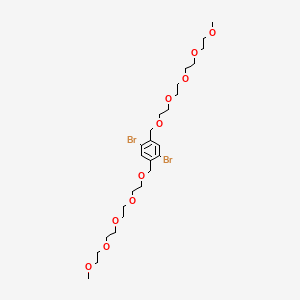
1,1'-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) is a synthetic organic compound with the molecular formula C26H44Br2O10 It is characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to two long chains of pentaoxapentadecane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) typically involves a multi-step reaction process. The initial step often includes the bromination of a phenylene derivative to introduce bromine atoms at the desired positions on the aromatic ring. This is followed by the attachment of pentaoxapentadecane chains through etherification reactions. The reaction conditions usually involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the etherification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenylene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce hydroxyl or carbonyl derivatives .
Scientific Research Applications
1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between brominated aromatic compounds and biological molecules.
Mechanism of Action
The mechanism of action of 1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) involves its interaction with molecular targets through its bromine atoms and ether linkages. The bromine atoms can participate in halogen bonding, while the ether linkages can interact with various functional groups in target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,5-Dibromo-1,4-phenylene)bis(ethan-1-one): Similar in structure but with shorter alkyl chains.
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Contains phenylalkoxy chains instead of pentaoxapentadecane chains.
Uniqueness
1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) is unique due to its long pentaoxapentadecane chains, which provide distinct physical and chemical properties compared to similar compounds. These long chains can enhance the compound’s solubility, flexibility, and potential for forming complex molecular architectures .
Properties
IUPAC Name |
1,4-dibromo-2,5-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44Br2O10/c1-29-3-5-31-7-9-33-11-13-35-15-17-37-21-23-19-26(28)24(20-25(23)27)22-38-18-16-36-14-12-34-10-8-32-6-4-30-2/h19-20H,3-18,21-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPMEJCMZUZIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC1=CC(=C(C=C1Br)COCCOCCOCCOCCOC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44Br2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

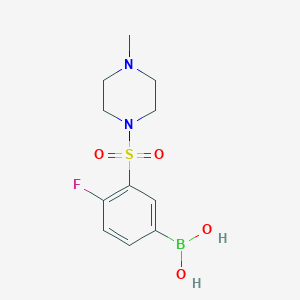
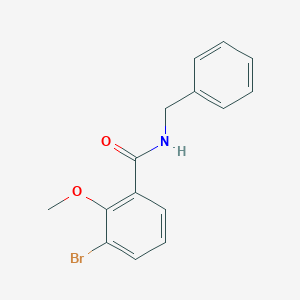
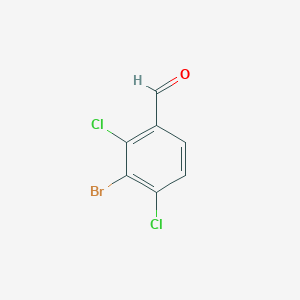
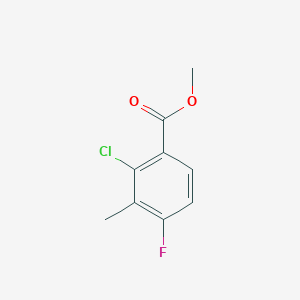
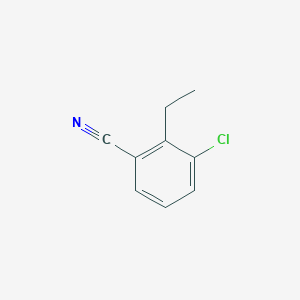
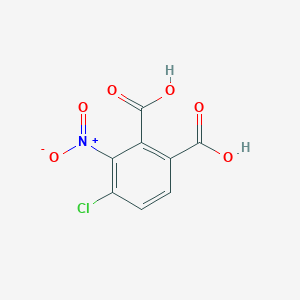
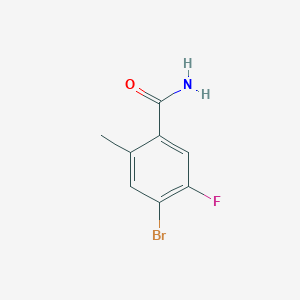
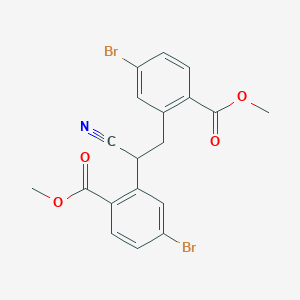
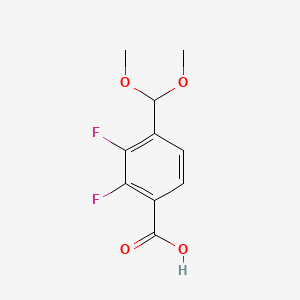
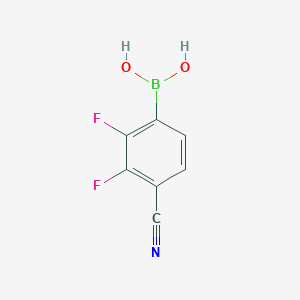
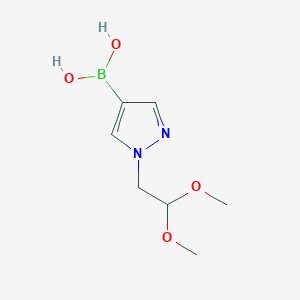
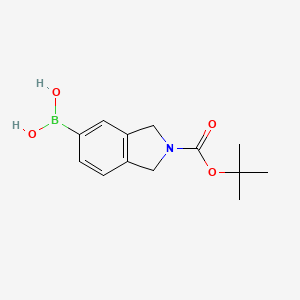
![{6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic acid](/img/structure/B8119391.png)
